4-[4-(benzyloxy)phenyl]-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-[4-(BENZYLOXY)PHENYL]-5-BUTYL-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-c]pyrazole core structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(BENZYLOXY)PHENYL]-5-BUTYL-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and diketones under acidic or basic conditions.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl bromide in the presence of a base like potassium carbonate.
Attachment of the Butyl Group: This can be done through alkylation reactions using butyl halides.
Incorporation of the Hydroxyphenyl Group: This step may involve a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(BENZYLOXY)PHENYL]-5-BUTYL-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(BENZYLOXY)PHENYL]-5-BUTYL-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[4-(BENZYLOXY)PHENYL]-5-BUTYL-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Shares the benzyloxy group but lacks the pyrrolo[3,4-c]pyrazole core.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Contains a pyrazole ring but differs in the substitution pattern.
Uniqueness
4-[4-(BENZYLOXY)PHENYL]-5-BUTYL-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is unique due to its specific combination of functional groups and the pyrrolo[3,4-c]pyrazole core, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C28H27N3O3 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
5-butyl-3-(2-hydroxyphenyl)-4-(4-phenylmethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C28H27N3O3/c1-2-3-17-31-27(20-13-15-21(16-14-20)34-18-19-9-5-4-6-10-19)24-25(29-30-26(24)28(31)33)22-11-7-8-12-23(22)32/h4-16,27,32H,2-3,17-18H2,1H3,(H,29,30) |
InChI Key |
GWXZMNPJTRLTCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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